molecular formula C15H21ClN2O B13861402 4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide

4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide

Cat. No.: B13861402
M. Wt: 280.79 g/mol
InChI Key: AQHUMHAPOPJGDN-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide is a chemical compound with a complex structure that includes an aminomethyl group, a chlorophenyl group, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzylamine with cyclohexanecarboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as toluene or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various pathways, including enzyme activity and receptor binding, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)benzyl alcohol: Similar structure but lacks the cyclohexane carboxamide group.

    4-(aminomethyl)cyclohexanecarboxylic acid: Similar structure but lacks the chlorophenyl group.

Properties

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C15H21ClN2O/c16-14-7-3-12(4-8-14)10-18-15(19)13-5-1-11(9-17)2-6-13/h3-4,7-8,11,13H,1-2,5-6,9-10,17H2,(H,18,19)

InChI Key

AQHUMHAPOPJGDN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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